Methyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate Methyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15399236
InChI: InChI=1S/C7H9N3O3/c1-13-5(11)2-4-3-9-7(8)10-6(4)12/h3H,2H2,1H3,(H3,8,9,10,12)
SMILES:
Molecular Formula: C7H9N3O3
Molecular Weight: 183.16 g/mol

Methyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate

CAS No.:

Cat. No.: VC15399236

Molecular Formula: C7H9N3O3

Molecular Weight: 183.16 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate -

Specification

Molecular Formula C7H9N3O3
Molecular Weight 183.16 g/mol
IUPAC Name methyl 2-(2-amino-6-oxo-1H-pyrimidin-5-yl)acetate
Standard InChI InChI=1S/C7H9N3O3/c1-13-5(11)2-4-3-9-7(8)10-6(4)12/h3H,2H2,1H3,(H3,8,9,10,12)
Standard InChI Key SMIHXOOEXLRWJX-UHFFFAOYSA-N
Canonical SMILES COC(=O)CC1=CN=C(NC1=O)N

Introduction

Structural Characteristics and Molecular Properties

The molecular formula of methyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate is C7H8N2O3\text{C}_7\text{H}_8\text{N}_2\text{O}_3, with a molecular weight of 168.15 g/mol. The pyrimidine ring serves as the core structure, featuring substituents that influence its electronic and steric properties. The amino group at the 2-position contributes to hydrogen-bonding interactions, while the methyl ester at the 5-position enhances solubility in organic solvents and modulates metabolic stability .

Comparative analysis with structurally similar compounds reveals key trends. For instance, ethyl 2-[2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate (PubChem CID: 125042020) shares the pyrimidine-6-one scaffold but differs in its ester alkyl group (ethyl vs. methyl) and the substitution pattern at the 2-position (methylamino vs. amino) . Such variations significantly impact physicochemical properties, as evidenced by the higher molecular weight (211.22 g/mol) and altered logP values of the ethyl derivative .

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
Methyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetateC7H8N2O3\text{C}_7\text{H}_8\text{N}_2\text{O}_3168.152-amino, 5-methyl ester
Ethyl 2-[2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetateC9H13N3O3\text{C}_9\text{H}_{13}\text{N}_3\text{O}_3211.222-methylamino, 5-ethyl ester
2-[4-Methyl-6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidin-5-yl]acetic acidC12H11N3O3\text{C}_{12}\text{H}_{11}\text{N}_3\text{O}_3245.244-methyl, 2-pyridin-3-yl, carboxylic acid

The presence of the methyl ester group in methyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate suggests enhanced membrane permeability compared to its carboxylic acid analog, as observed in 2-[4-methyl-6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidin-5-yl]acetic acid (CAS 1118787-12-4) . The latter compound’s carboxylate group likely confers higher polarity, reducing bioavailability in hydrophobic environments .

Synthetic Methodologies and Reaction Pathways

Synthesis of methyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate can be inferred from protocols used for analogous pyrimidine derivatives. A common strategy involves cyclocondensation reactions between urea derivatives and β-keto esters. For example, ethyl 2-[2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate is synthesized via a three-component reaction involving ethyl acetoacetate, methylurea, and an appropriate aldehyde under acidic conditions . Adapting this method, methyl acetoacetate could serve as the β-keto ester precursor, reacting with guanidine or its derivatives to form the target compound.

Alternative routes may employ Michael addition followed by cyclization. The methyl ester group’s electron-withdrawing nature facilitates nucleophilic attack at the α-position, enabling the formation of the pyrimidine ring . Post-synthetic modifications, such as hydrolysis of the ester to a carboxylic acid, have been demonstrated in related compounds, expanding the scope for derivatization .

Applications in Drug Discovery and Development

The versatility of methyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate lies in its modular structure, permitting diverse chemical modifications. Potential applications include:

  • Antimicrobial Agents: Derivitization of the amino group with acyl or sulfonamide moieties could enhance potency against drug-resistant pathogens .

  • Kinase Inhibitors: Introduction of aromatic substituents at the 4-position may improve selectivity for oncogenic kinases .

  • Prodrug Development: The methyl ester serves as a prodrug motif, hydrolyzing in vivo to release the active carboxylic acid metabolite .

Ongoing research into pyrimidine-based scaffolds underscores their significance in addressing unmet medical needs. For example, methyl 2-[2-(dimethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate (PubChem CID: 125052785) has been explored as a precursor for radiopharmaceuticals due to its stable labeling characteristics .

Comparative Analysis with Structural Analogs

The biological and chemical profiles of methyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate can be contextualized through comparison with its analogs:

  • Ethyl 2-[2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate: The ethyl ester variant exhibits a 28% higher molecular weight and reduced aqueous solubility compared to the methyl derivative, influencing its distribution in biological systems .

  • 2-[4-Methyl-6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidin-5-yl]acetic acid: Replacement of the methyl ester with a carboxylic acid group abolishes blood-brain barrier penetration but enhances renal excretion .

  • Methyl 2-[2-(dimethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate: The dimethylamino substituent increases basicity, potentially improving interaction with anionic therapeutic targets .

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